benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a molecular formula of C26H26N2O6S . This compound belongs to the class of heterocyclic compounds, specifically pyrimido[2,1-b][1,3]thiazines, which are known for their diverse biological activities
Preparation Methods
The synthesis of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine and thiazine precursors . The synthetic route often includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazine Ring: The thiazine ring is formed through a series of reactions involving sulfur-containing reagents.
Coupling Reactions: The pyrimidine and thiazine rings are then coupled together using reagents such as benzyl halides.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy positions, using reagents like alkyl halides.
Scientific Research Applications
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds such as:
Benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Biological Activity
Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including a pyrimido-thiazine core and various functional groups, suggest it may exhibit significant pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C26H26N2O6S, with a molecular weight of approximately 494.6 g/mol. Its structure includes:
- A pyrimido-thiazine core
- An acetyloxy group
- An ethoxyphenyl substituent
These structural components are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can fit into the active sites of various enzymes, inhibiting their activity and thereby affecting critical biochemical pathways involved in disease processes. This interaction may lead to therapeutic effects in conditions such as cancer and microbial infections.
Biological Activities
Research indicates that compounds within the pyrimido-thiazine class exhibit a variety of biological activities. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines can inhibit microbial growth by disrupting essential cellular functions .
- Anticancer Properties : The compound may interfere with DNA replication and cell division in cancer cells. Its structural features allow it to bind to DNA or inhibit enzymes involved in replication processes .
- Anti-inflammatory Effects : Some pyrimido-thiazines have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antibacterial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial cell wall synthesis .
- Antitumor Activity : Research on similar pyrimido-thiazine compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
- Enzyme Inhibition : Investigations into enzyme interactions showed that these compounds could effectively inhibit phosphodiesterases and other key enzymes implicated in various diseases .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives:
Properties
CAS No. |
609794-73-2 |
---|---|
Molecular Formula |
C26H26N2O6S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-4-32-21-14-19(10-11-20(21)34-17(3)29)24-23(25(31)33-15-18-8-6-5-7-9-18)16(2)27-26-28(24)22(30)12-13-35-26/h5-11,14,24H,4,12-13,15H2,1-3H3 |
InChI Key |
KTBJQDZHLIYQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.